![molecular formula C8H8BrNO2S2 B1393965 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide CAS No. 1674389-40-2](/img/structure/B1393965.png)

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . Thiazoles can be synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives . The synthesized products have been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

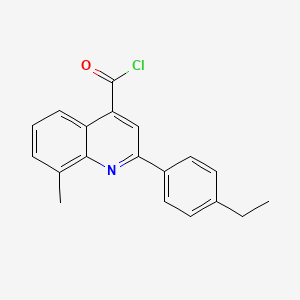

Synthesis and Structural Analysis

- Researchers have synthesized and structurally confirmed various thiazolium bromide derivatives, including 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide, through interactions of substituted thiosemicarbazides with phenacyl bromide derivatives. This process utilized spectroscopic tools like IR, NMR, and mass spectrometry, along with X-ray crystallographic analyses to determine the compounds' structures. Such research aids in understanding the molecular configurations of these compounds (Hassan et al., 2020).

Novel Synthetic Approaches

- Innovative methods to prepare pyrrolo[2,1-b]thiazoles, closely related to thiazolium bromides, have been developed. This involves the treatment of substituted acetonitriles with mercaptoacetic acid, leading to the formation of thiazolidin-4-ones, which are then alkylated with phenacyl bromides. This approach contributes to the broader field of heterocyclic chemistry, encompassing thiazolium bromides (Tverdokhlebov et al., 2003).

Catalytic and Antioxidant Activities

- Research on 1,3-bis(carboxymethyl)imidazolium bromide, a compound similar to 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide, has shown significant findings. It has been studied using X-ray diffraction, FT-IR, and Raman spectroscopy to understand its molecular structure and potential applications in catalysis and as an antioxidant agent (Barczyński et al., 2008).

Potential in Corrosion Inhibition

- Imidazolium-based derivatives, closely related to thiazolium bromides, have been synthesized and evaluated for their effectiveness in inhibiting corrosion in metal surfaces. These compounds, including 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide, show promising results in protecting metals from corrosion, suggesting a potential application for thiazolium bromides in similar contexts (Subasree & Selvi, 2020).

Mecanismo De Acción

- The primary target of this compound is not explicitly mentioned in the literature. However, it belongs to the thiazole class of compounds, which has diverse biological activities . Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.

- Thiazoles are aromatic heterocycles with a planar ring structure. Their aromaticity arises from the delocalization of π-electrons, making them amenable to electrophilic and nucleophilic substitutions .

- Unfortunately, there is limited information available on the affected biochemical pathways. Thiazoles, in general, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, and antitumor activities .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

2-(2-methylthieno[2,3-d][1,3]thiazol-3-ium-3-yl)acetic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2.BrH/c1-5-9(4-7(10)11)8-6(13-5)2-3-12-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSREGYECALQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(S1)C=CS2)CC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide | |

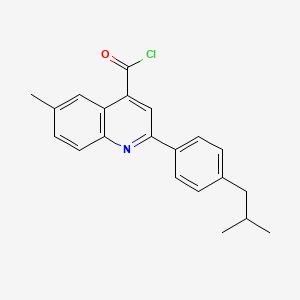

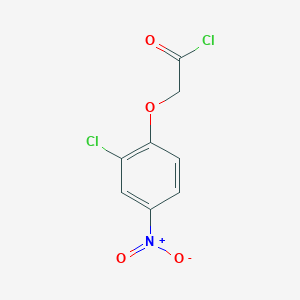

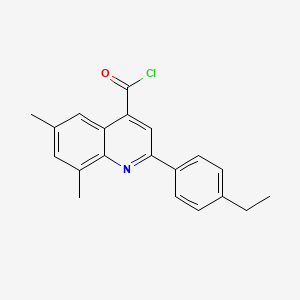

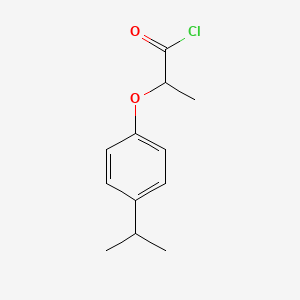

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

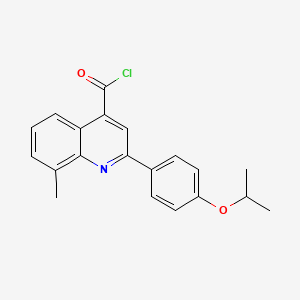

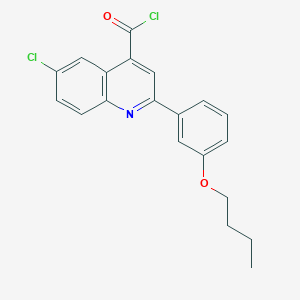

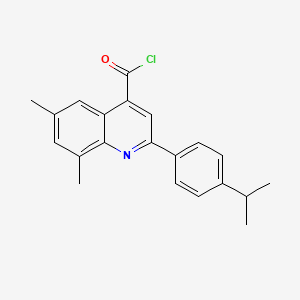

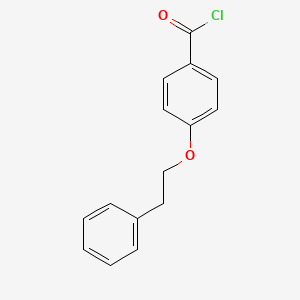

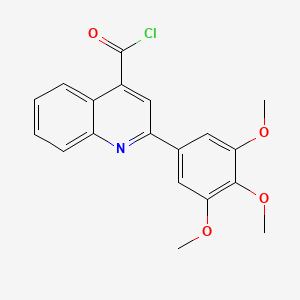

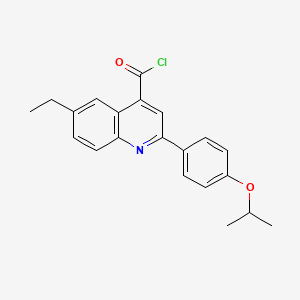

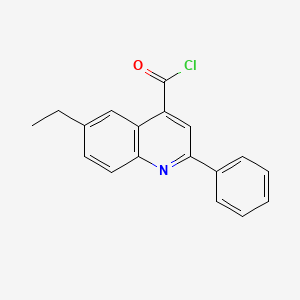

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)